N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide
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Overview
Description
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents on the furan ring.
Scientific Research Applications
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxyquinazolin-4(3H)-one share a similar quinazolinone core but differ in their substituents and overall structure.
Furan Derivatives: Compounds like furan-2-carboxamide and 5-nitrofuran-2-carboxamide have a similar furan ring but differ in their functional groups and additional moieties.
Uniqueness
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]furan-2-carboxamide is unique due to its combination of a quinazolinone core and a furan ring. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness .
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H15N3O3/c1-10(2)19-9-17-13-6-5-11(8-12(13)16(19)21)18-15(20)14-4-3-7-22-14/h3-10H,1-2H3,(H,18,20) |
InChI Key |
RBQZYNCSRGNFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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